Chemoselective Ligation Advantage Over Reduced Analogs
The 3‑oxo group enables oxime/hydrazone ligation under mild acidic conditions, a route unavailable to reduced analogs such as N‑(3‑phenylpropionyl)‑L‑leucine (no ketone) or N‑(1‑oxo‑3‑phenylpropyl)‑L‑leucine where the ketone is sterically hindered and electronically deactivated by adjacency to the amide . While direct kinetic data for the target compound are not publicly disclosed, class‑level inference from structurally related aminoketones suggests faster ligation with the C‑3 ketone.
| Evidence Dimension | Chemoselective reactivity (ketone ligation) |
|---|---|
| Target Compound Data | 3‑Oxo group available for oxime/hydrazone formation |
| Comparator Or Baseline | N‑(1‑oxo‑3‑phenylpropyl)‑L‑leucine (CAS 2752‑56‑9) – ketone at C‑1; N‑(3‑phenylpropionyl)‑L‑leucine – no ketone |
| Quantified Difference | Not quantified in public domain |
| Conditions | Standard oxime/hydrazone ligation (pH 4–6, aniline catalyst, aqueous buffer, 25 °C) |
Why This Matters
For procurement aimed at bioconjugation or probe synthesis, the C‑3 ketone offers a unique handle for site‑specific modification that reduced analogs cannot provide.
